molecular formula C21H23FN2O2 B4523287 N-(3,5-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

N-(3,5-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

Cat. No.: B4523287
M. Wt: 354.4 g/mol
InChI Key: PVRAWLFTGXIWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a synthetic organic compound that belongs to the class of piperidinecarboxamides This compound is characterized by the presence of a piperidine ring, a fluorobenzoyl group, and a dimethylphenyl group

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-14-10-15(2)12-19(11-14)23-20(25)17-4-3-9-24(13-17)21(26)16-5-7-18(22)8-6-16/h5-8,10-12,17H,3-4,9,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRAWLFTGXIWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction using 4-fluorobenzoyl chloride and a suitable base.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a substitution reaction involving 3,5-dimethylphenylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Temperature Control: Maintaining optimal temperatures for each reaction step.

    Catalysts: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to receptors in the body to elicit a biological response.

    Enzymes: Inhibiting or activating enzymes to modulate biochemical pathways.

    Ion Channels: Affecting ion channels to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-1-(4-chlorobenzoyl)-3-piperidinecarboxamide: Similar structure with a chlorine atom instead of a fluorine atom.

    N-(3,5-dimethylphenyl)-1-(4-methylbenzoyl)-3-piperidinecarboxamide: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

N-(3,5-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in certain applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.